5-Methyl-2'-deoxyzebularine cep

DNA charge transport hole transfer kinetics nucleic acid biophysics

Researchers needing to monitor DNA repair complexes without bulky fluorophore conjugates face signal artifacts and disrupted protein interfaces. 5-Me-2'-deoxyzebularine CEP solves this via intrinsic fluorescence at 385 nm, enabling label-free, real-time RecA filament tracking. • Achieve >20-fold hole-transfer enhancement for DNA charge-transport studies. • Selectively inhibit APOBEC3G (low-µM Ki) to dissect A3B vs A3G mutational signatures. • Use as non-covalent DNMT1 transition-state mimic (PDB 8C56) for equilibrium binding and fragment screening. Supplied as a pre-activated CE-phosphoramidite with standard DMT/cyanoethyl protection, compatible with all automated DNA synthesizers. Bulk quantities available with batch-specific HPLC certificates.

Molecular Formula C40H49N4O7P
Molecular Weight 728.8 g/mol
CAS No. 125258-62-0
Cat. No. B055474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2'-deoxyzebularine cep
CAS125258-62-0
Molecular FormulaC40H49N4O7P
Molecular Weight728.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C40H49N4O7P/c1-28(2)44(29(3)4)52(49-23-11-22-41)51-36-24-38(43-26-30(5)25-42-39(43)45)50-37(36)27-48-40(31-12-9-8-10-13-31,32-14-18-34(46-6)19-15-32)33-16-20-35(47-7)21-17-33/h8-10,12-21,25-26,28-29,36-38H,11,23-24,27H2,1-7H3/t36-,37+,38+,52?/m0/s1
InChIKeyIVZVCEADSAZPGG-VAVRNPHNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2'-deoxyzebularine CEP: Dual-Function Phosphoramidite Overview


5-Methyl-2'-deoxyzebularine CEP (CAS 125258-62-0), also referred to as 2'-Deoxy-5'-O-DMT-5-methylzebularine 3'-CE phosphoramidite or m5K phosphoramidite, is a modified 2'-deoxynucleoside phosphoramidite building block designed for automated solid-phase oligonucleotide synthesis. The compound is a 5-methyl derivative of 2'-deoxyzebularine, distinguished from the ribo-configured zebularine CE-phosphoramidite (CAS 155831-90-6) by its 2'-deoxyribose sugar and the presence of the 5-methyl substituent on the pyrimidinone base [1]. This structural design confers two experimentally exploitable properties—intrinsic fluorescence and DNA methyltransferase (DNMT) interaction—making the phosphoramidite uniquely suited for applications requiring simultaneous nucleic acid labeling and functional interrogation of DNA repair or methylation pathways [2]. The compound is supplied as a pre-activated CE-phosphoramidite with standard DMT and cyanoethyl protecting groups compatible with conventional DNA synthesis protocols .

Dual-purpose probe: intrinsic fluorescence and DNMT interaction in a single building block
Eliminates external fluorophore conjugation
Standard DNA synthesis protocol – no modified coupling or deprotection required
Compatible with conventional ABI/Expedite synthesizers
2'-Deoxyribose configuration ensures DNA incorporation; not a ribo-phosphoramidite
For DNA-only studies, avoids 2'-OH interference

Why Generic Phosphoramidite Substitutions Fail


Attempts to substitute 5-Methyl-2'-deoxyzebularine CEP with generic alternatives undermine both the quantitative performance and the multifunctional readout of the target application. Unmodified dC phosphoramidite provides neither intrinsic fluorescence nor DNMT-interacting capacity, precluding direct real-time monitoring of nucleoprotein filament assembly [1]. The ribo-configured zebularine CE-phosphoramidite (CAS 155831-90-6) cannot be incorporated into DNA strands due to the 2'-OH group and exhibits distinct fluorescence maxima (λ_ex 298 nm / λ_em 367 nm) compared to the 5-methyl-2'-deoxy form (λ_ex ≈315 nm / λ_em ≈385 nm), which shifts the analytical detection window and alters the spectral overlap with common fluorophores [2]. 5-Fluoro-2'-deoxyzebularine (5FdZ) phosphoramidite, while a more potent APOBEC3 inhibitor, displays an inverted selectivity profile against APOBEC3G and lacks the 5-methyl group required for the unique active-site loop conformation observed in DNMT–DNA co-crystal structures [3][4]. These differences are not cosmetic—they directly determine whether the resulting oligonucleotide can serve as a dual-purpose probe or a selective inhibitor in a given experimental system.

Unmodified dC Phosphoramidite

Lacks both intrinsic fluorescence and DNMT-interacting capacity – cannot support label-free detection or methylation pathway studies.

Ribo-Zebularine CE-Phosphoramidite (CAS 155831-90-6)

2'-OH prevents DNA strand incorporation; distinct fluorescence maxima (λ_ex 298/λ_em 367 nm) shift the detection window away from m5K compatibility.

5-Fluoro-2'-deoxyzebularine Phosphoramidite

Inverts APOBEC3B/3G selectivity – less potent against APOBEC3G; lacks the 5-methyl group required for the non-covalent DNMT active-site loop conformation.

Quantitative Differentiation Evidence vs. Closest Analogs


Hole-Transfer Rate Enhancement vs. Unmodified and LNA DNA

Incorporation of 5-Me-2'-deoxyzebularine (B) into DNA duplexes increased the hole-transfer rate constant (k_ht) by more than 20-fold relative to unmodified B-DNA, whereas locked nucleic acid (LNA) modification caused a decrease of more than two orders of magnitude (100-fold reduction) in k_ht. This demonstrates that the m5K modification enhances DNA conformational flexibility in a manner directly opposite to the rigidity imposed by LNA [1].

Hole transfer rate
Head-to-head
>20-fold increase in kht vs. unmodified DNA
LNA-modified DNA: >100-fold decrease. Aqueous duplex, photolysis-triggered injection (JACS 2012).
Supports flexibility-dependent charge transport studies
Positive control for dynamics-driven hole transport; not replicated by LNA or unmodified sequences
DNA charge transport hole transfer kinetics nucleic acid biophysics

Intrinsic Fluorescence for Label-Free RecA Monitoring

Oligonucleotides containing 5-methylpyrimidin-2-one (m5K) nucleoside at three defined positions within a 60-mer ssDNA were used to characterize RecA–ssDNA filament assembly via total and polarized intrinsic fluorescence, using excitation at 315 nm and emission at 385 nm [1]. In contrast, oligonucleotides with unmodified dC at the same positions produced no intrinsic fluorescence signal, necessitating external fluorophore conjugation and associated perturbation of protein-binding interfaces [1]. RecA binding to m5K-containing ODNs resulted in a measurable increase in emission fluorescence yield, enabling direct titration-based determination that RecA occupies approximately 3 nucleotides per binding site [2].

Label-free RecA monitoring
Head-to-head
Intrinsic fluorescence λex 315/λem 385 nm; RecA binding increases emission yield
Unmodified dC: no signal without covalent dye conjugation. 60-mer ssDNA, fluorescence anisotropy detection.
Enables label-free nucleoprotein filament assembly assays
Preserves native protein-DNA interface; stoichiometry determination (~3 nt/RecA) possible
DNA repair RecA nucleoprotein filament fluorescent nucleoside

Differential APOBEC3 Isozyme Inhibition Profile

In a direct comparative study, an oligonucleotide containing a 5-fluoro-2'-deoxyzebularine (5FdZ) motif exhibited an inhibition constant (K_i) against APOBEC3B that was 3.5 times better (more potent) than that of the comparable 2'-deoxyzebularine (dZ)-containing oligo; however, this trend was reversed for APOBEC3G, where the dZ-containing oligo was more potent than the 5FdZ-containing oligo [1]. For APOBEC3A, FdZ-containing hairpin inhibitors achieved K_i = 117 ± 15 nM, whereas the non-fluorinated dZ (structurally equivalent to 5-methyl-dZ base) exhibited K_i = 2.9 μM against human cytidine deaminase (CDA), indicating that the absence of the 5-fluoro substituent reduces potency against certain deaminases while preserving a distinct isozyme selectivity window [2].

APOBEC3 isozyme inhibition
Head-to-head
dZ Ki = 2.9 μM (CDA); 5FdZ Ki = 117 nM (A3A); 5FdZ 3.5× more potent vs. A3B, but dZ more potent vs. A3G
NMR/fluorescence deamination assays with short ssDNA in preferred trinucleotide motifs.
Enables APOBEC3G-selective inhibition studies
Selectivity profile may support dissection of A3B vs. A3G contributions to mutagenesis
APOBEC3 inhibition cancer mutagenesis antiviral therapy

Standard Coupling Compatibility vs. Decitabine

The 5-Me-2'-deoxyzebularine CE-phosphoramidite requires no changes from the standard coupling protocol recommended by the oligonucleotide synthesizer manufacturer—no extended coupling time or modified activator concentration is necessary [1]. In contrast, 5-aza-2'-deoxycytidine (decitabine) phosphoramidites are notoriously unstable under standard synthesis conditions and require specialized handling due to the triazine ring's susceptibility to nucleophilic attack and hydrolytic degradation, often necessitating modified deprotection conditions or post-synthetic stabilization [2]. Glen Research specifications confirm standard ammonium hydroxide deprotection for 24 hours at room temperature for 5-Me-2'-deoxyzebularine CEP, with solution stability in anhydrous acetonitrile of 2–3 days [1].

Synthesis compatibility
Class-level
Standard coupling protocol; NH4OH deprotection 24 h RT; solution stability 2–3 days in anhydrous MeCN
Decitabine (5-aza-dC) phosphoramidites require specialized deprotection and are prone to hydrolytic degradation.
Fits high-throughput synthesis without protocol changes
Reduces batch variability risk vs. 5-aza-dC analogues; data to verify for specific sequences
oligonucleotide synthesis DNMT inhibition phosphoramidite coupling

DNMT Active-Site Loop Conformation Induction

Crystal structures of M.MpeI–DNA complexes (PDB 8C56) revealed that 2'-deoxy-5-methylzebularine (5mZ) with its small, rotatable 5-methyl group captures the 'in' conformation of the enzyme's active-site loop, whereas bulky 5-substituents (e.g., 5-iodocytosine, 5-bromocytosine) force the loop into an 'out' conformation [1]. In the same study, covalent complex formation was most efficient for 5-fluorocytosine (5FC), but non-covalent complexes—relevant for reversible inhibition—were most abundant for 5,6-dihydro-5-azacytosine (dhaC) and 5mZ, establishing 5mZ as a preferred non-covalent DNMT binder among the panel of eight cytosine analogues tested [1]. Similar 'in' and 'out' loop conformations were also observed for mammalian DNMT1, supporting generalizability of this structural finding [1].

DNMT loop conformation
Head-to-head
5mZ induces active-site 'in' loop conformation; highest non-covalent complex abundance among 8 tested analogues
M.MpeI–DNA crystal structure (PDB 8C56). 5FC forms covalent adducts; bulky 5-substituents force 'out' loop.
Supports reversible DNMT1 mechanistic studies
Non-covalent binding avoids irreversible trapping; suitable for equilibrium binding and displacement assays
DNA methyltransferase X-ray crystallography epigenetic inhibitors

Abasic Site Generation via Mild Acid Hydrolysis

Incorporation of 2-pyrimidinone residues (including 5-methyl-2-pyrimidinone) into DNA allows the formation of abasic sites at selected positions after mild acid hydrolysis—a property exploited for site-specific DNA cleavage that is not available with unmodified dC or 5-methyl-dC phosphoramidites . The original synthesis paper by Gildea and McLaughlin (1989) demonstrated that oligodeoxynucleotides containing dK (5-methyl-2-pyrimidinone) and its non-methylated counterpart could form dA·d5 and dG·dK base pairs, with thermal denaturation studies confirming selective destabilization relative to canonical pairs—providing a tunable tool for probing base-pair stability [1].

Abasic site generation
Cross-study
Acid-labile 2-pyrimidinone residue enables site-specific abasic site formation after mild hydrolysis
dC/5-Me-dC phosphoramidites resistant to mild acid; no comparable cleavage property.
Dual role: fluorescent probe then controlled strand scission
Property described in early synthesis literature; validate for current synthesis/deprotection conditions
abasic site DNA damage oligonucleotide cleavage

High-Impact Research Application Scenarios


Label-Free RecA/Rad51 Nucleoprotein Filament Dynamics

Researchers studying homologous recombination and DNA repair initiation can incorporate 5-Me-2'-deoxyzebularine (m5K) at defined positions within long ssDNA substrates to monitor RecA filament assembly, stability, and ATP-dependent disassembly using intrinsic fluorescence anisotropy without covalent fluorophore attachment. This approach was validated by Singleton et al. (2001) using a 60-mer containing three m5K residues, where total and polarized fluorescence emission at 385 nm (λ_ex 315 nm) directly reported on filament formation [1]. The method preserves the native protein–DNA interface, avoiding the artifacts associated with bulky dye conjugates such as fluorescein or Cy3, and has been extended to quantify RecA binding stoichiometry (~3 nucleotides per protomer) via fluorescence titration [2].

Selective APOBEC3G Inhibition in Cancer Mutagenesis

For groups investigating APOBEC3-mediated mutational signatures in cancer, 5-methyl-dZ phosphoramidite enables the synthesis of ssDNA oligonucleotide inhibitors that preferentially target APOBEC3G over APOBEC3B. Direct comparative data show that while 5-fluoro-dZ is 3.5-fold more potent against APOBEC3B, the non-fluorinated dZ (5-methyl form) retains superior activity against APOBEC3G [1]. This differential selectivity is critical when the experimental objective is to dissect the distinct contributions of A3B versus A3G to tumor evolution, or when A3B inhibition is undesirable due to its emerging role in DNA demethylation during early development. The dZ-containing ssDNA platform constitutes the first substrate-like APOBEC3 inhibitor class with demonstrated nanomolar dissociation constants and low micromolar inhibition constants [2].

DNMT1 Non-Covalent Transition-State Mimicry

Investigators focused on DNA methyltransferase enzymology can use 5mZ-modified duplex DNA as a non-covalent, transition-state-mimicking ligand for DNMT1 structural and kinetic studies. Crystal structures (PDB 8C56) demonstrate that the 5-methyl group of 5mZ uniquely maintains the 'in' conformation of the DNMT active-site loop while forming abundant non-covalent enzyme–DNA complexes, in contrast to 5-fluorocytosine which predominantly forms covalent adducts [1]. This property positions 5mZ as a reversible probe suitable for equilibrium binding measurements, competitive displacement assays, and fragment-based screening campaigns aimed at identifying allosteric DNMT1 inhibitors—applications where covalent mechanism-based inhibitors (5-aza-dC, 5-F-dC) introduce irreversible complexity that confounds kinetic analysis [1].

DNA Charge Transport via Flexibility-Dependent Hole Transfer

The >20-fold enhancement of hole-transfer rate constant conferred by 5-Me-2'-deoxyzebularine incorporation, demonstrated by Kawai et al. (2012) using laser-flash photolysis, enables researchers to systematically investigate the relationship between DNA local flexibility and charge transfer efficiency [1]. By comparing m5K-modified duplexes with unmodified and LNA-modified controls within the same sequence context, investigators can quantify the contribution of base-pair dynamics to hole-hopping rates, informing the design of DNA-based molecular wires and electrochemical biosensors. The effect is directly attributable to the reduced hydrogen-bonding capacity of the pyrimidinone base, which increases DNA flexibility without significant structural perturbation detectable by circular dichroism [1].

Application
Selection Property
Validation Focus
Label-free RecA filament dynamics
Intrinsic fluorescence (λex 315/λem 385 nm) without fluorophore conjugation
Fluorescence anisotropy assays; RecA binding stoichiometry review
APOBEC3G-selective inhibition studies
Differential APOBEC3 isozyme selectivity (dZ prefers A3G over A3B)
Isozyme-specific inhibition constant review; mutagenesis signature dissection
DNMT1 non-covalent transition-state mimicry
5-Methyl group maintains active-site loop 'in' conformation with non-covalent binding
Equilibrium binding and competitive displacement assays; avoid irreversible trapping
DNA charge transport via flexibility
Enhanced hole-transfer rate linked to reduced base-pair stability
Laser-flash photolysis comparisons; molecular wire/biosensor design context
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